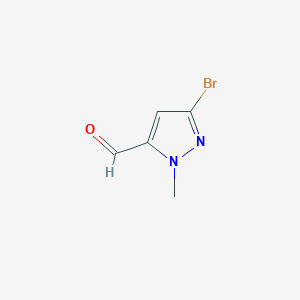
3-溴-1-甲基-1H-吡唑-5-甲醛
描述
3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 1367843-92-2 . It has a molecular weight of 189.01 and is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazoles, including 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a bromine atom and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles, including 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Also, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
合成和结构分析
吡唑衍生物的合成:涉及3-溴-1-甲基-1H-吡唑-5-甲醛的研究主要集中在新型吡唑衍生物的合成上。例如,徐和史(2011年)详细介绍了5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛的合成,展示了其作为吡唑衍生物合成中多功能中间体的潜力(Xu & Shi, 2011)。
晶体结构测定:采用X射线衍射方法确定合成吡唑衍生物的晶体结构。这种结构分析对于理解这些化合物的分子构型和性质至关重要,正如徐和史的研究所示(Xu & Shi, 2011)。
光物理和光谱研究
溶剂致色性研究:辛格等人(2013年)研究了类似化合物3-(4-溴苯基)-5-苯基-4,5-二氢-1H-吡唑-1-甲醛在不同溶剂中的光物理性质。他们关注发射光谱、消光系数和量子产率,这对于材料科学和光物理应用至关重要(Singh et al., 2013)。
密度泛函理论(DFT)研究:兰克和塞卡尔(2016年)从1,3-二苯基-1H-吡唑-3-甲醛合成了一系列基于吡唑的染料,利用DFT探索了它们的发射特性和超极化率,为它们在非线性光学中的潜在应用提供了见解(Lanke & Sekar, 2016)。
生物和抗菌应用
抗菌性能:吡唑衍生物的合成及其抗菌性能评估一直是一个重要的研究领域。例如,图马尔和帕特尔(2011年)合成了1H-吡唑的衍生物并评估了它们的抗菌效果,为药物化学和药物开发领域做出了贡献(Thumar & Patel, 2011)。
体外筛选:卡拉利亚、萨塔西亚和拉瓦尔(2014年)设计并合成了1H-吡唑的融合吡喃衍生物,对其进行了抗菌、抗结核和抗疟疾活性筛选。这样的研究对于新疗法制剂的开发具有重要意义(Kalaria, Satasia, & Raval, 2014)。
安全和危害
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
作用机制
Target of Action
This compound belongs to the class of halogenated heterocycles
Mode of Action
Brominated compounds like this are often involved in electrophilic aromatic substitution reactions , which could potentially alter the function of target proteins or nucleic acids.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .
生化分析
Biochemical Properties
3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine derivatives, leading to the formation of pyrazole derivatives through cyclocondensation reactions
Cellular Effects
The effects of 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
At the molecular level, 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with certain proteins and enzymes is a key aspect of its mechanism of action . These interactions are critical for its potential use in drug development and other biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies in vitro and in vivo are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
5-bromo-2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-4(3-9)2-5(6)7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONGIFTUQBTSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



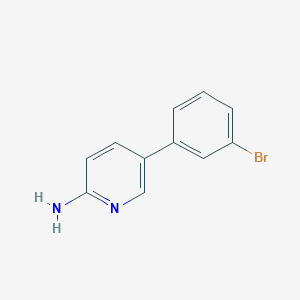
![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)
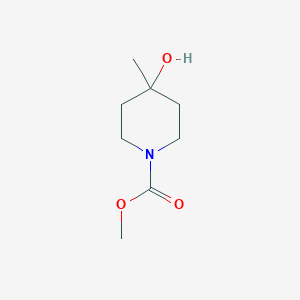
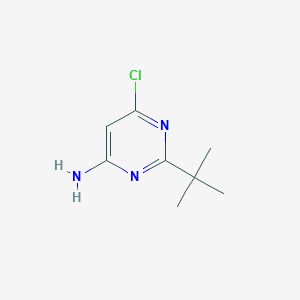

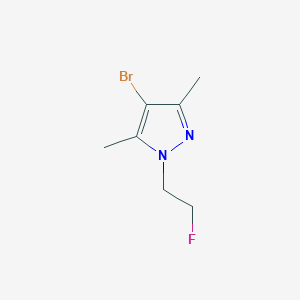

![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)
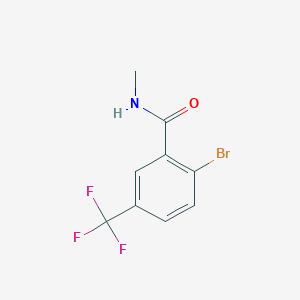
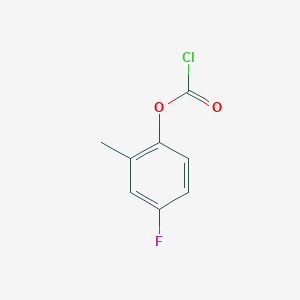
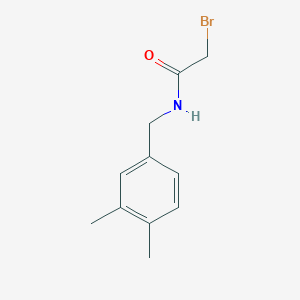
![2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1380677.png)
![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)